molecular formula C10H17NO B8468328 (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime

(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime

Cat. No.: B8468328
M. Wt: 167.25 g/mol
InChI Key: OVFDEGGJFJECAT-MHPPCMCBSA-N
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Description

(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is an organic compound derived from camphor, a bicyclic monoterpene ketone. It is an oxime, which means it contains the functional group -C=N-OH. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is typically synthesized by the reaction of camphor with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures. The general reaction scheme is as follows:

Camphor+NH2OHHCl(+)-Camphor oxime+H2O+NaCl\text{Camphor} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{this compound} + \text{H}_2\text{O} + \text{NaCl} Camphor+NH2​OH⋅HCl→(+)-Camphor oxime+H2​O+NaCl

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form camphorquinone.

    Reduction: Reduction of this compound can yield camphoramine.

    Substitution: It can participate in substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

    Oxidation: Camphorquinone

    Reduction: Camphoramine

    Substitution: Various camphor derivatives

Scientific Research Applications

(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Camphorquinone: An oxidized form of camphor.

    Camphoramine: A reduced form of camphor oxime.

    Other Oximes: Such as acetone oxime and cyclohexanone oxime.

Uniqueness

(1R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one oxime is unique due to its specific structure and the presence of the camphor backbone. This gives it distinct chemical properties and reactivity compared to other oximes. Its applications in organic synthesis and potential biological activities further highlight its uniqueness.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine

InChI

InChI=1S/C10H17NO/c1-9(2)7-4-5-10(9,3)8(6-7)11-12/h7,12H,4-6H2,1-3H3/t7?,10-/m0/s1

InChI Key

OVFDEGGJFJECAT-MHPPCMCBSA-N

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2=NO

Canonical SMILES

CC1(C2CCC1(C(=NO)C2)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

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